molecular formula C6H6N4O3S B186960 5-Nitro-2-furaldehyde thiosemicarbazone CAS No. 831-71-0

5-Nitro-2-furaldehyde thiosemicarbazone

Cat. No. B186960
CAS RN: 831-71-0
M. Wt: 214.2 g/mol
InChI Key: XWUHTDIIQSYUDH-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-furaldehyde thiosemicarbazone (5-NITFS) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a thiosemicarbazone derivative of 5-nitro-2-furaldehyde, which is known for its antibacterial and antifungal properties.

Mechanism Of Action

The mechanism of action of 5-Nitro-2-furaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacterial and fungal cells. The compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity and interfering with their DNA replication and protein synthesis. Additionally, 5-Nitro-2-furaldehyde thiosemicarbazone has been found to induce apoptosis in cancer cells, which could be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-Nitro-2-furaldehyde thiosemicarbazone can exert various biochemical and physiological effects on cells and tissues. The compound has been found to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to their apoptosis. It has also been shown to modulate the expression of various genes involved in inflammation and immune response, suggesting its potential as an immunomodulatory agent. Furthermore, 5-Nitro-2-furaldehyde thiosemicarbazone has been reported to exhibit low toxicity in healthy cells, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-Nitro-2-furaldehyde thiosemicarbazone in lab experiments is its high potency and specificity against bacterial, fungal, and cancer cells. The compound is readily available in large quantities, making it easy to conduct experiments and optimize its use. However, one of the limitations of using 5-Nitro-2-furaldehyde thiosemicarbazone is its potential toxicity in high concentrations, which could limit its therapeutic applications. Additionally, the mechanism of action of the compound is not fully understood, which could hinder its development as a therapeutic agent.

Future Directions

There are several future directions that could be explored in the research of 5-Nitro-2-furaldehyde thiosemicarbazone. One direction could be to investigate its potential as an immunomodulatory agent, given its ability to modulate the expression of various genes involved in inflammation and immune response. Another direction could be to optimize the synthesis method of the compound to increase its yield and purity. Furthermore, 5-Nitro-2-furaldehyde thiosemicarbazone could be further investigated for its potential to target specific signaling pathways involved in cancer cell survival and proliferation, which could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 5-Nitro-2-furaldehyde thiosemicarbazone involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide in the presence of a catalyst. The reaction takes place in an acidic medium, and the product is obtained in high yield and purity. The synthesis method has been optimized to produce 5-Nitro-2-furaldehyde thiosemicarbazone in large quantities, making it readily available for research purposes.

Scientific Research Applications

5-Nitro-2-furaldehyde thiosemicarbazone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant antibacterial and antifungal activity against a wide range of pathogens. It has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy. Furthermore, 5-Nitro-2-furaldehyde thiosemicarbazone has been investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.

properties

CAS RN

831-71-0

Product Name

5-Nitro-2-furaldehyde thiosemicarbazone

Molecular Formula

C6H6N4O3S

Molecular Weight

214.2 g/mol

IUPAC Name

[(E)-(5-nitrofuran-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C6H6N4O3S/c7-6(14)9-8-3-4-1-2-5(13-4)10(11)12/h1-3H,(H3,7,9,14)/b8-3+

InChI Key

XWUHTDIIQSYUDH-FPYGCLRLSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=S)N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=S)N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=S)N

Other CAS RN

831-71-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.